molecular formula C9H6BrNO3 B3036598 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid CAS No. 37924-67-7

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

Cat. No. B3036598
CAS RN: 37924-67-7
M. Wt: 256.05 g/mol
InChI Key: GOEZDVVTYIWCAJ-UHFFFAOYSA-N
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Description

“2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid” is a heterocyclic compound with anticonvulsant properties . It is under investigation for potential therapeutic use as an antiepileptic drug .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Chemical Reactions Analysis

The main directions and recent trends in the synthesis of isoxazoles, as well as alternative approaches to the construction of the isoxazole ring, have been summarized . When discussing the classical methods for the synthesis of isoxazoles, the authors focused on the problem of selectivity of transformations .


Physical And Chemical Properties Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Scientific Research Applications

Analgesic

Isoxazole derivatives have been found to have potential as analgesics . The specific methods of application or experimental procedures were not detailed in the source, but it’s likely that these compounds would be administered in a manner similar to other analgesic drugs.

Anti-inflammatory

Isoxazole derivatives also have anti-inflammatory properties . Again, the specific methods of application or experimental procedures were not detailed in the source.

Anticancer

Some isoxazole derivatives have shown potential as anticancer agents . The specific methods of application or experimental procedures were not detailed in the source.

Antimicrobial

N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles, which are a type of isoxazole derivative, have been synthesized and screened for antibacterial activity against S. typhimurium and S. aureus . The compounds exhibited good activity against S. typhimurium while poor activity against S. aureus except for one compound which was highly active even at 1 µg/mL .

Antiviral

Isoxazole derivatives have been found to have antiviral properties . The specific methods of application or experimental procedures were not detailed in the source.

Anticonvulsant

Isoxazole derivatives have been found to have anticonvulsant properties . The specific methods of application or experimental procedures were not detailed in the source.

Antidepressant

Some isoxazole derivatives have shown potential as antidepressants . The specific methods of application or experimental procedures were not detailed in the source.

Immunosuppressant

Isoxazole derivatives have been found to have immunosuppressant properties . The specific methods of application or experimental procedures were not detailed in the source.

Antidiabetic

Isoxazole derivatives have been found to have antidiabetic properties . The specific methods of application or experimental procedures were not detailed in the source.

EPAC Antagonists

Isoxazole derivatives have been synthesized as EPAC antagonists . The specific methods of application or experimental procedures were not detailed in the source.

Synthetic Utility

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Antibacterial and Antifungal Agent

A compound bearing 4-Cl phenyl substitution at the 5-position of the isoxazole was found to be the most potent antibacterial and antifungal agent of the series .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This review is an endeavor to highlight the progress in the chemistry and biological activity of isoxazole derivatives which could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEZDVVTYIWCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280371
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

CAS RN

37924-67-7
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisoxazole-3-acetic acid, α-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

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